molecular formula C21H26N10O14P2 B12373989 2-Azido-NAD

2-Azido-NAD

Cat. No.: B12373989
M. Wt: 704.4 g/mol
InChI Key: VTOZZJOLJUEVPD-ANFBOZCESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Azido-NAD undergoes various chemical reactions, including photolysis and interactions with enzymes. It is a substrate for enzymes such as glutamate dehydrogenase in the absence of ultraviolet light .

Common Reagents and Conditions

The photoincorporation of this compound is influenced by the presence of natural substrates like NAD, with dissociation constants observed under specific conditions. The reaction conditions often involve ultraviolet light to activate the photoprobe properties of the compound .

Major Products Formed

The major products formed from the reactions involving this compound include covalently modified enzymes and other photoproducts that result from the interaction with ultraviolet light .

Mechanism of Action

2-Azido-NAD exerts its effects through its role as a photoprobe. Upon activation by ultraviolet light, it covalently modifies target enzymes, allowing researchers to study the active sites and interactions of NAD-binding proteins. This mechanism involves the photoincorporation of the compound into the enzyme structure, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-NAD is unique due to its photoactive properties, which allow it to be used as an active-site-directed photoprobe. This makes it particularly valuable for studying enzyme interactions and characterizing NAD-binding proteins, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H26N10O14P2

Molecular Weight

704.4 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12+,13+,14?,15?,19-,20-/m1/s1

InChI Key

VTOZZJOLJUEVPD-ANFBOZCESA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N

Origin of Product

United States

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